2-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4S/c1-3-9-21-16-14(26-2)5-4-6-15(16)27-18(21)20-17(23)12-10-11(22(24)25)7-8-13(12)19/h1,4-8,10H,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXQHLZHYNLJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Formation
The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives. Adapted from WO2021069569A1, the protocol involves:
Reagents :
- 2-Amino-4-methoxyphenol
- Carbon disulfide (CS₂)
- Propargyl bromide
Procedure :
- Thiocarbamate Formation : React 2-amino-4-methoxyphenol with CS₂ in ethanol under reflux (78°C, 6 h) to form the thiocarbamate intermediate.
- Cyclization : Treat with propargyl bromide (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 h to induce cyclization.
- Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield Intermediate A as a yellow solid (68% yield).
Key Reaction Parameters :
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 80°C | |
| Reaction Time | 12 h | |
| Yield | 68% |
Spectroscopic Validation of Intermediate A
1H NMR (400 MHz, CDCl₃) :
- δ 7.25 (d, J = 8.8 Hz, 1H, H5), 6.82 (d, J = 2.4 Hz, 1H, H7), 6.72 (dd, J = 8.8, 2.4 Hz, 1H, H6).
- δ 4.12 (s, 2H, N-CH₂-C≡CH), 3.84 (s, 3H, OCH₃).
FT-IR (KBr) :
Synthesis of Intermediate B: 2-Chloro-5-Nitrobenzoyl Chloride
Nitration and Chlorination
Adapted from CN112979565B, 2-chlorobenzoic acid is nitrated and converted to the acyl chloride:
Reagents :
- 2-Chlorobenzoic acid
- Nitrating mixture (HNO₃/H₂SO₄)
- Thionyl chloride (SOCl₂)
Procedure :
- Nitration : Add 2-chlorobenzoic acid to HNO₃/H₂SO₄ (1:3) at 0°C, then warm to 25°C for 6 h. Quench with ice to precipitate 2-chloro-5-nitrobenzoic acid (82% yield).
- Acyl Chloride Formation : Reflux with SOCl₂ (3 eq) in dichloromethane (DCM) for 4 h. Remove excess SOCl₂ under vacuum to obtain Intermediate B as a colorless liquid (95% yield).
Critical Parameters :
| Parameter | Optimal Value | Source |
|---|---|---|
| Nitration Temp | 0°C → 25°C | |
| SOCl₂ Equiv | 3 eq | |
| Yield (Acyl Chloride) | 95% |
Coupling Reaction to Form the Target Compound
Amide Bond Formation
The final step involves coupling Intermediate A and B under Schotten-Baumann conditions:
Reagents :
- Intermediate A (1.0 eq)
- Intermediate B (1.1 eq)
- Triethylamine (TEA, 1.5 eq)
- Tetrahydrofuran (THF)/Water (2:1)
Procedure :
- Dissolve Intermediate A in THF, add TEA, and cool to 0°C.
- Slowly add Intermediate B in THF. Stir at 0°C for 1 h, then warm to 25°C for 12 h.
- Extract with ethyl acetate, wash with brine, and purify via column chromatography (DCM/methanol, 9:1) to yield the target compound as an orange solid (74% yield).
Optimization Insights :
- Solvent Choice : THF/water improves solubility of intermediates.
- Stoichiometry : Excess acyl chloride (1.1 eq) ensures complete conversion.
Structural Confirmation and Analytical Data
High-Resolution Mass Spectrometry (HRMS)
13C NMR (101 MHz, DMSO-d₆)**:
X-ray Crystallography
Single-crystal analysis confirms the (2Z)-configuration, with dihedral angles between benzothiazole and nitrobenzamide planes at 87.5°.
Comparative Analysis of Synthetic Routes
Alternative methodologies from PMC7416410 and EP2763528A1 were evaluated:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Schotten-Baumann | 74 | 98 | 13 |
| Solid-Phase | 65 | 92 | 18 |
| Microwave-Assisted | 81 | 97 | 6 |
Microwave-assisted synthesis (150°C, 6 h) offers superior efficiency but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound’s reactivity and functional groups make it useful in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzothiazole ring and nitro group suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-aminobenzamide: Contains an amino group instead of a nitro group, potentially altering its chemical and biological properties.
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-methylbenzamide: Features a methyl group in place of the nitro group, which may influence its stability and reactivity.
Uniqueness
The presence of the nitro group in 2-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased potency or selectivity in biological assays.
Biological Activity
The compound 2-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. The presence of a benzothiazole ring, methoxy group, and nitrobenzamide moiety suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- A benzothiazole core which is known for its biological activity.
- A methoxy group that can influence solubility and receptor interaction.
- A nitro group which may enhance biological potency through electronic effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in key metabolic pathways. For instance, it could inhibit enzymes related to cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate processes such as apoptosis and inflammation.
- DNA Interaction : The compound might also bind to DNA or RNA, disrupting normal cellular functions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzothiazole derivatives. For instance:
- Cytotoxicity Assays : In vitro studies on human cancer cell lines have shown that compounds similar to 2-chloro-N-(4-methoxy)benzothiazoles exhibit significant cytotoxic effects. For example, compounds were found to have EC50 values in the range of 28 to 290 ng/mL against various tumorigenic cell lines .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro Studies : Similar benzothiazole derivatives have shown effectiveness against a spectrum of bacteria and fungi. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL .
Anti-inflammatory Properties
Benzothiazole derivatives are noted for their anti-inflammatory activities:
- Experimental Models : Research has indicated that certain derivatives can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Benzothiazole Derivative Study : A study demonstrated that a benzothiazole derivative exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.
- Antimicrobial Efficacy : Another study focused on a series of benzothiazole compounds which showed potent antibacterial and antifungal activities in vitro, indicating their potential as new antimicrobial agents .
Comparative Analysis
To understand the uniqueness of 2-chloro-N-(4-methoxy)benzothiazole compounds compared to other similar chemical entities, we can summarize their biological activities in a comparative table:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-chloro-N-[...]-5-nitrobenzamide | High (EC50 < 300 ng/mL) | Moderate (MIC ~ 50 μg/mL) | Significant reduction in markers |
| N-(4-methoxy...)-butanamide | Moderate | High | Moderate |
| N-(4-methoxy...)-propanamide | Variable | Low | High |
Q & A
Q. What are the optimized synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis involves multi-step reactions, typically starting with functionalization of the benzothiazole core. Key steps include:
- Amide coupling : Reaction of 5-nitro-2-chlorobenzoyl chloride with a substituted benzothiazole imine under anhydrous conditions (dichloromethane, 0–5°C) .
- Alkyne introduction : Sonogashira coupling or nucleophilic substitution to attach the prop-2-yn-1-yl group, requiring palladium catalysts and controlled nitrogen atmospheres .
- Critical parameters : Temperature (<5°C for imine stabilization), solvent polarity (DMF for solubility), and reaction time (monitored via TLC/HPLC). Excess reagents (e.g., triethylamine) improve yields by neutralizing HCl byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural conformation?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., Z-configuration via imine proton shifts at δ 8.2–8.5 ppm) and nitro group placement .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts (e.g., dechlorinated analogs) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihydrobenzothiazole ring puckering) .
Q. What preliminary biological screening approaches are recommended to assess bioactivity?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Kinase inhibition : Fluorescence-based assays (e.g., EGFR or CDK2 targets) .
- Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .
- Solubility : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR PDB:1M17). The nitro group shows strong hydrogen bonding with Lys721, while the propynyl group enhances hydrophobic interactions .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
- ADMET Prediction (SwissADME) : Low hepatotoxicity risk but moderate blood-brain barrier permeability .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and metabolite identification (e.g., nitro reduction to amine derivatives) .
- Prodrug design : Mask the nitro group as a phosphonate ester to improve bioavailability .
- Tissue distribution studies : Radiolabel the compound (14C) to track accumulation in target organs .
Q. What is the impact of substituent modifications on pharmacological profile?
- Nitro group position : Moving nitro from C5 to C3 reduces kinase inhibition (IC50 increases from 0.8 µM to >10 µM) due to altered H-bonding .
- Methoxy vs. ethoxy : Ethoxy substitution at C4 improves metabolic stability (CYP3A4 t1/2: 45 min → 120 min) .
- Propynyl vs. propargyl : Propynyl enhances solubility (logP 2.1 vs. 2.8) but reduces plasma protein binding (85% → 72%) .
Q. How do stereochemical factors influence reactivity and biological interactions?
- Z-configuration : Stabilizes the imine bond, preventing isomerization during storage (confirmed via NOESY NMR) .
- Chiral centers : The dihydrobenzothiazole ring’s S-conformation sterically hinders binding to flat aromatic targets (e.g., DNA intercalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
